molecular formula C20H23N5OS B2755398 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034605-23-5

2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2755398
CAS No.: 2034605-23-5
M. Wt: 381.5
InChI Key: RWGYMDGGYBTIHB-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase. CSF1R signaling is a critical pathway for the survival, proliferation, and differentiation of macrophages and microglia . Consequently, this compound has become a vital research tool in dissecting the role of tumor-associated macrophages (TAMs) in the tumor microenvironment. By selectively inhibiting CSF1R, it can deplete TAMs and modulate the immune context of tumors, providing a mechanistic probe to investigate immuno-oncology strategies and potentially overcome resistance to checkpoint inhibitors. Beyond oncology, its application extends to models of inflammatory diseases and neurological disorders where CSF1R-dependent microglia play a pathogenic role , enabling researchers to explore the contribution of these cells to disease progression and evaluate potential therapeutic interventions targeting the CSF1/CSF1R axis.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-15(2)27-17-5-3-16(4-6-17)13-20(26)23-10-12-25-11-7-18(24-25)19-14-21-8-9-22-19/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGYMDGGYBTIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

  • IUPAC Name : 2-(4-isopropylthio-phenyl)-N-(2-(3-pyrazin-2-yl)-1H-pyrazol-1-yl)acetamide
  • Molecular Formula : C20H23N5OS
  • Molecular Weight : 381.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the isopropylthio group enhances lipophilicity, facilitating membrane penetration and potential receptor binding. The pyrazole and pyrazine moieties may play crucial roles in modulating biological activity by influencing the compound's binding affinity and specificity towards target proteins.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives featuring pyrazole scaffolds have demonstrated the ability to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into related compounds has shown that similar pyrazole derivatives can inhibit bacterial growth, possibly by disrupting cellular processes or targeting specific bacterial enzymes.

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of related pyrazole compounds revealed that they significantly inhibited the growth of hepatoma cells compared to normal hepatic cells. This selectivity is attributed to the higher susceptibility of malignant cells to oxidative stress induced by ROS accumulation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrazole derivatives. These studies indicated that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the molecular structure could enhance efficacy against resistant strains.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism
CytotoxicityPyrazole derivativesInduction of apoptosis via ROS generation
AntimicrobialSimilar pyrazole compoundsInhibition of bacterial growth through enzyme targeting

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity in both laboratory and industrial settings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that compounds containing pyrazole and thioether moieties exhibit significant anticancer properties. The incorporation of the isopropylthio group in this compound may enhance its interaction with biological targets involved in cancer progression. Research on similar compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antiviral Properties :
    • The pyrazole derivative framework has been identified as a potential scaffold for developing antiviral agents. In particular, the modification of existing antiviral compounds with isopropylthio and pyrazole groups has shown to improve efficacy against various viral infections, including coronaviruses . This suggests that the compound may have similar properties worth exploring.
  • Enzyme Inhibition :
    • The structure of this compound suggests potential activity as an enzyme inhibitor, specifically targeting kinases involved in signaling pathways critical for cell proliferation and survival. Compounds with similar structural features have been documented to inhibit specific kinases, leading to reduced cell viability in cancer cell lines .

Materials Science Applications

  • Polymer Development :
    • The unique chemical structure allows for the potential incorporation of this compound into polymer matrices to create materials with enhanced mechanical properties or specific functionalities, such as increased thermal stability or chemical resistance. Research on related compounds indicates their utility in developing advanced materials for industrial applications .
  • Nanotechnology :
    • The compound can potentially be used as a precursor in the synthesis of nanoparticles or nanocomposites. Its ability to form stable complexes with metals could be exploited for creating novel nanomaterials with applications ranging from drug delivery systems to catalysis .

Agricultural Chemistry Applications

  • Pesticide Development :
    • Given the presence of the pyrazole moiety, this compound may be explored for its insecticidal or fungicidal properties. Compounds with similar structures have been investigated for their effectiveness against agricultural pests, suggesting that this compound could be developed into a new class of agrochemicals .
  • Plant Growth Regulators :
    • There is potential for this compound to act as a plant growth regulator, enhancing crop yield and resilience against environmental stressors. Research into related chemical classes has shown promising results in promoting growth and improving resistance to pathogens .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Compounds with similar structures showed significant tumor inhibition rates.
Antiviral Properties Pyrazole derivatives exhibited enhanced antiviral activity against coronaviruses.
Enzyme Inhibition Structural analogs effectively inhibited specific kinases related to cancer.
Polymer Development Incorporation into polymers improved mechanical properties significantly.
Pesticide Development Similar compounds demonstrated effective pest control mechanisms.
Plant Growth Regulators Potential to enhance crop resilience and yield through growth regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and similar acetamide derivatives from the evidence:

Compound Name / ID Key Structural Features Synthesis Yield Key Functional Group Interactions References
Target Compound Pyrazin-2-yl-pyrazole, isopropylthiophenyl, ethylacetamide Not reported Thioether, pyrazine N-heteroatoms N/A
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole, pyridinylpyrimidine, methylphenyl 30% Triazole C–H···N, pyrimidine N–H···O
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Indazole, piperazine, pyrimidine 65% Piperazine NH···π, indazole N–H···O
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Benzimidazole, cyano, methylthio-pyrazole Not reported Cyano dipole, benzimidazole π-stacking
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Oxadiazole, chlorophenyl, nitrophenyl Not reported Oxadiazole S···C=O, nitro group polarization

Key Observations :

Heterocyclic Diversity :

  • The target compound’s pyrazine-pyrazole system (vs. pyridinylpyrimidine in or benzimidazole in ) may alter binding kinetics due to differences in nitrogen atom positioning and electron density. Pyrazine’s electron-deficient ring could enhance interactions with cationic residues in targets .
  • Triazole-containing analogs (e.g., ) exhibit lower synthetic yields (30%) compared to piperazine derivatives (65% in ), suggesting steric or electronic challenges in triazole formation.

Substituent Effects: The isopropylthio group in the target compound contrasts with methylthio in and piperazine in . Bulkier isopropylthio may improve lipophilicity (logP) but reduce solubility, a trade-off critical for bioavailability .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., 70°C, 30 minutes in ) is common for heterocyclic acetamides but often yields <50%. Higher yields in (65%) may reflect optimized coupling conditions for piperazine intermediates.

Hydrogen-Bonding Networks :

  • The acetamide carbonyl and pyrazine N-atoms in the target compound could form dual hydrogen bonds with targets (e.g., kinase ATP-binding pockets), similar to pyrimidine-based analogs in .
  • Thioether groups (S–C) in the target and may engage in hydrophobic or van der Waals interactions, unlike the hydrogen-bond-donating NH in piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(4-(isopropylthio)phenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example:

React 4-(isopropylthio)phenylacetic acid with thionyl chloride to form the acyl chloride intermediate.

Couple with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine using a base (e.g., triethylamine) in anhydrous DMF or THF under reflux .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation of a saturated solution in DCM/ethanol. Data collection and refinement are performed using SHELXL, with hydrogen bonding patterns analyzed via graph set theory to confirm supramolecular interactions .

Q. What in vitro assays are typically used to evaluate its biological activity?

  • Methodology : Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (0.1–100 µM) are generated, with IC₅₀ values calculated using nonlinear regression. Parallel assays (e.g., apoptosis via Annexin V staining) validate specificity .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

  • Methodology :

  • Catalyst Screening : Test zeolites or pyridine derivatives to enhance coupling efficiency .
  • Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction time, temperature, and solvent ratios. Response surface methodology identifies critical parameters .
  • Computational Guidance : Use quantum chemical calculations (DFT) to predict transition states and identify energy barriers, as demonstrated in ICReDD’s reaction path search protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodology :

Validate computational models (e.g., DFT-optimized geometries) against experimental NMR shifts using software like ACD/Labs or Gaussian.

Check for solvent effects or tautomeric forms via variable-temperature NMR .

Cross-validate with high-resolution mass spectrometry (HR-MS) and IR spectroscopy for functional group confirmation .

Q. What computational strategies are effective for modeling its binding affinity to target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., kinases). Validate with molecular dynamics simulations (50 ns, AMBER force field) .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and electrostatic potential to correlate structure with activity .

Q. How do structural modifications (e.g., substituent variation) impact its structure-activity relationships (SAR)?

  • Methodology :

  • Synthesize analogs with substituted pyrazine or pyrazole rings.
  • Compare bioactivity data (IC₅₀, Ki) and solubility (via shake-flask method).
  • Use Hammett plots or Free-Wilson analysis to quantify substituent effects .

Q. What experimental approaches address discrepancies between in vitro potency and in vivo pharmacokinetics?

  • Methodology :

  • ADME Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays).
  • Formulation Adjustments : Use PEGylation or liposomal encapsulation to enhance bioavailability .

Q. How does polymorphism influence its physicochemical properties?

  • Methodology :

  • Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile).
  • Characterize using DSC, PXRD, and Raman spectroscopy.
  • Compare dissolution rates and stability under accelerated conditions (40°C/75% RH) .

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